molecular formula C8H10BrN5 B13317042 2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile

2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile

Cat. No.: B13317042
M. Wt: 256.10 g/mol
InChI Key: KVFAZDLQTACAPM-UHFFFAOYSA-N
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Description

The compound 2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile features a 1,2,4-triazole core substituted with an amino (-NH₂) group at position 3 and a bromine atom at position 4. This triazole moiety is linked via a methyl group to a cyclopropane ring, which is further connected to an acetonitrile (-CH₂CN) group. Key structural attributes include:

  • Bromine substitution: Enhances molecular weight (252.11 g/mol for Br) and may influence lipophilicity and electronic properties.
  • Cyclopropyl ring: Introduces rigidity, possibly affecting conformational stability and binding affinity.
  • Acetonitrile moiety: May contribute to solubility in polar solvents or serve as a reactive handle for further derivatization.

Properties

Molecular Formula

C8H10BrN5

Molecular Weight

256.10 g/mol

IUPAC Name

2-[1-[(3-amino-5-bromo-1,2,4-triazol-1-yl)methyl]cyclopropyl]acetonitrile

InChI

InChI=1S/C8H10BrN5/c9-6-12-7(11)13-14(6)5-8(1-2-8)3-4-10/h1-3,5H2,(H2,11,13)

InChI Key

KVFAZDLQTACAPM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC#N)CN2C(=NC(=N2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Bromination: The triazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Amination: The brominated triazole undergoes nucleophilic substitution with ammonia or an amine to introduce the amino group.

    Cyclopropylation: The triazole derivative is then reacted with cyclopropylmethyl bromide under basic conditions to form the cyclopropyl group.

    Acetonitrile Introduction: Finally, the compound is treated with acetonitrile in the presence of a base to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: De-brominated derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The amino and bromo groups can form hydrogen bonds or participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The cyclopropyl group may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related molecules from the evidence:

Table 1: Structural and Functional Comparison

Compound Name (Identifier) Molecular Formula Key Substituents/Features Biological Activity/Application Reference
Target Compound C₉H₁₁BrN₆ 3-Amino-5-bromo-triazole, cyclopropyl, acetonitrile Hypothesized antifungal/kinase modulation -
AS601245 () C₁₈H₁₆N₆S Benzothiazole, pyrimidinyl, acetonitrile JNK inhibitor (anti-inflammatory)
Epoxiconazole () C₁₇H₁₃ClFN₃O Triazole, epoxide, chlorophenyl, fluorophenyl Broad-spectrum fungicide
Ipconazole () C₁₈H₂₂ClN₃O Triazole, cyclopentanol, chlorobenzyl Seed-treatment fungicide

Key Comparisons

Functional Groups and Bioactivity Triazole Core: All compounds share a 1,2,4-triazole ring, a common feature in antifungal agents (e.g., epoxiconazole, ipconazole) and kinase inhibitors (e.g., AS601245) . Acetonitrile vs. Epoxide/Cyclopentanol: The acetonitrile group in the target compound and AS601245 contrasts with epoxiconazole’s epoxide and ipconazole’s cyclopentanol. Acetonitrile may improve solubility in organic solvents (e.g., used in synthetic protocols in ) but reduce water solubility compared to hydroxylated analogs .

Structural Rigidity The target compound’s cyclopropyl group imposes conformational restraint, similar to ipconazole’s cyclopentanol. This rigidity may enhance binding specificity compared to epoxiconazole’s flexible epoxide .

However, bromine’s larger atomic radius compared to chlorine/fluorine may sterically hinder binding to fungal cytochrome P450 enzymes, necessitating activity assays . Kinase Inhibition: AS601245’s acetonitrile-triazole scaffold overlaps with the target compound, hinting at possible kinase modulation (e.g., JNK pathways) .

Synthetic Considerations

  • Acetonitrile is frequently employed as a solvent in triazole derivative synthesis (), suggesting feasible scalability for the target compound .

Research Findings and Gaps

  • Evidence-Based Insights: Triazole derivatives with halogen substitutions (e.g., epoxiconazole’s chlorine/fluorine) are agriculturally pivotal, but bromine’s role remains underexplored .
  • Critical Gaps: No direct data on the target compound’s toxicity, stability, or efficacy. Comparative studies with brominated vs. chlorinated triazoles are needed to assess substituent effects.

Biological Activity

The compound 2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C8H10BrN5C_8H_{10}BrN_5 with a molecular weight of 256.10 g/mol. The structure includes a cyclopropyl group, an acetonitrile moiety, and a triazole ring featuring both an amino group and a bromine substituent. This combination of functional groups is significant for the compound's reactivity and biological interactions .

Structural Formula

Chemical Structure 21[(3amino5bromo1H1,2,4triazol1yl)methyl]cyclopropylacetonitrile\text{Chemical Structure }this compound

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. The triazole ring can form hydrogen bonds and engage in halogen bonding, enhancing its binding affinity to enzymes and receptors. This property is crucial for understanding the compound's pharmacological effects .

Antimicrobial Activity

Studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The presence of the bromine atom in the structure is believed to enhance this activity .

Antiviral Potential

The triazole moiety has been linked to antiviral properties in several studies. For example, modifications of triazole compounds have been shown to inhibit viral replication in coronaviruses by targeting specific kinases involved in viral life cycles . This suggests that this compound may also possess similar antiviral capabilities.

Cytotoxic Effects

Preliminary investigations into the cytotoxic effects of this compound indicate potential applications in cancer therapy. Compounds with similar structures have demonstrated selective cytotoxicity against various cancer cell lines. The unique arrangement of functional groups may contribute to this selectivity by disrupting cellular processes essential for cancer cell survival .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as an antibacterial agent.

Case Study 2: Antiviral Activity Against Coronaviruses

In another study focusing on antiviral activity, derivatives containing the triazole ring were tested against β-coronaviruses. The results showed that modifications similar to those in this compound increased potency against viral replication by inhibiting specific kinases involved in the viral lifecycle.

Comparative Analysis with Similar Compounds

Compound Name Structure Unique Features
3-Amino-5-bromo-1H-1,2,4-triazole StructureBase structure for synthesis; lacks cyclopropyl group
5-Bromo-N-cyclopropyltriazole StructureSimilar brominated triazole; different substituents
N-(cyclopropylmethyl)-5-(methylsulfonyl)-N-{[triazol]} StructureContains methylsulfonyl group; used in different biological contexts

This table illustrates how structural variations among related compounds influence their biological activities.

Q & A

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, chemical-resistant goggles, and NIOSH-approved respirators when handling powders or solutions .
  • Ventilation: Conduct experiments in fume hoods to mitigate inhalation risks due to potential release of toxic vapors (e.g., HCN under decomposition) .
  • Spill Management: Use vacuum systems or inert absorbents (e.g., vermiculite) for containment, avoiding dry sweeping to prevent dust dispersion .
  • First Aid: For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention if symptoms persist .

Advanced: How can researchers resolve contradictions in stability data under varying pH conditions?

Answer:

  • Experimental Design: Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring to track degradation products like cyanide derivatives or brominated byproducts .
  • Data Analysis: Compare degradation kinetics across pH 3–10 buffers. Use Arrhenius plots to extrapolate shelf-life predictions, noting that bromo-substituted triazoles may hydrolyze faster in alkaline conditions .
  • Mitigation: Stabilize formulations using antioxidants (e.g., BHT) or lyophilization if decomposition is pH-dependent .

Basic: What spectroscopic techniques are optimal for structural confirmation?

Answer:

  • NMR: Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify cyclopropane ring integrity (δ 0.8–1.5 ppm for cyclopropane protons) and triazole substitution patterns (δ 8.2–8.8 ppm for NH2_2/Br groups) .
  • IR: Confirm nitrile (C≡N stretch at ~2250 cm1^{-1}) and triazole ring (C=N at ~1527 cm1^{-1}) functionalities .
  • Elemental Analysis: Validate %C, %H, %N against theoretical values (e.g., C9_9H11_{11}BrN6_6 requires C: 35.43%, H: 3.63%, N: 27.54%) .

Advanced: What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

Answer:

  • Substituent Effects: The bromo group at position 5 of the triazole acts as a directing group, facilitating oxidative addition with Pd(0) catalysts (e.g., Pd(PPh3_3)4_4) in Suzuki-Miyaura reactions .
  • Cyclopropane Strain: The strained cyclopropane may enhance reactivity by destabilizing the ground state, though steric hindrance from the methyl group could reduce coupling efficiency .
  • Methodology: Optimize ligand choice (e.g., XPhos) and solvent (DME/H2_2O) to balance steric effects and reaction rates .

Basic: How should researchers assess environmental hazards during disposal?

Answer:

  • Ecotoxicity Testing: Conduct Daphnia magna acute toxicity assays (EC50_{50} < 1 mg/L indicates high hazard) due to potential aquatic toxicity from brominated byproducts .
  • Waste Treatment: Neutralize nitrile groups with alkaline hypochlorite before incineration to minimize cyanide release .

Advanced: What computational approaches predict the compound’s bioavailability and target binding?

Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with cytochrome P450 enzymes, leveraging the triazole’s affinity for heme iron .
  • ADMET Prediction: Apply QikProp to estimate logP (~1.8) and BBB permeability, noting the nitrile’s potential to reduce oral bioavailability .

Basic: What chromatographic methods separate this compound from synthetic impurities?

Answer:

  • HPLC: Use a C18 column with 0.1% TFA in acetonitrile/water (gradient: 20–80% ACN over 20 min) to resolve impurities like unreacted bromo-triazole precursors .
  • TLC: Silica gel GF254_{254} with ethyl acetate/hexane (3:7) for rapid monitoring (Rf_f ~0.4 under UV 254 nm) .

Advanced: How does the cyclopropane ring influence photostability in UV-vis studies?

Answer:

  • Experimental Design: Expose solid and solution phases to UVB (312 nm) and track degradation via LC-MS. Cyclopropane rings are prone to ring-opening under UV, generating radicals that quench via nitrile groups .
  • Mitigation: Use amber glassware and UV stabilizers (e.g., TiO2_2 coatings) to prolong stability .

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